molecular formula C9H18O3 B6612827 3-(tert-butoxy)-2,2-dimethylpropanoic acid CAS No. 35889-98-6

3-(tert-butoxy)-2,2-dimethylpropanoic acid

Cat. No. B6612827
CAS RN: 35889-98-6
M. Wt: 174.24 g/mol
InChI Key: UXJMDFRNKLZRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butoxy)-2,2-dimethylpropanoic acid (3-tBMP) is a synthetic carboxylic acid derived from the reaction of tert-butoxycarbonyl chloride (t-BOC) with 2,2-dimethylpropanoic acid. It is a colorless, water-soluble, and volatile liquid with a faint, pleasant odor. 3-tBMP has a variety of applications in scientific research and is used as a reagent for the synthesis of various compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-(tert-butoxy)-2,2-dimethylpropanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, followed by a nucleophilic substitution reaction and deprotection of the protecting group.

Starting Materials
2,2-dimethylpropanoic acid, tert-butanol, thionyl chloride, sodium hydroxide, diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, ethyl acetate

Reaction
Protection of carboxylic acid group: 2,2-dimethylpropanoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with tert-butanol in the presence of a base such as sodium hydroxide to form the tert-butyl ester of 2,2-dimethylpropanoic acid., Nucleophilic substitution: The tert-butyl ester of 2,2-dimethylpropanoic acid is reacted with sodium hydroxide to form the corresponding carboxylate anion. This is then reacted with tert-butyl bromide to form the tert-butyl ester of 3-(tert-butoxy)-2,2-dimethylpropanoic acid., Deprotection of protecting group: The tert-butyl ester of 3-(tert-butoxy)-2,2-dimethylpropanoic acid is hydrolyzed using hydrochloric acid to form the corresponding carboxylic acid. This is then extracted with diethyl ether and washed with sodium bicarbonate and magnesium sulfate. The product is then isolated by evaporating the solvent and recrystallization from ethyl acetate.

Scientific Research Applications

3-(tert-butoxy)-2,2-dimethylpropanoic acid is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of polymers and as a coating reagent for various surfaces.

Mechanism Of Action

3-(tert-butoxy)-2,2-dimethylpropanoic acid acts as an acid in organic reactions and is capable of forming esters, amides, and other derivatives. It is also capable of catalyzing a variety of organic reactions, including the formation of carbon-carbon bonds and the cleavage of ethers.

Biochemical And Physiological Effects

3-(tert-butoxy)-2,2-dimethylpropanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an antioxidant in certain cell systems. It has also been shown to have anti-inflammatory and anti-microbial effects.

Advantages And Limitations For Lab Experiments

3-(tert-butoxy)-2,2-dimethylpropanoic acid has several advantages for use in laboratory experiments. It is a colorless, water-soluble, and volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in scientific research. However, 3-(tert-butoxy)-2,2-dimethylpropanoic acid is a volatile liquid and can easily evaporate, making it difficult to measure accurately.

Future Directions

There are several potential future directions for 3-(tert-butoxy)-2,2-dimethylpropanoic acid. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer’s and Parkinson’s. Another potential direction is to explore its potential as a reagent for the synthesis of polymers. Additionally, 3-(tert-butoxy)-2,2-dimethylpropanoic acid could be used to develop new catalysts for organic reactions and to develop new coating reagents for various surfaces. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMDFRNKLZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxy)-2,2-dimethylpropanoic acid

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